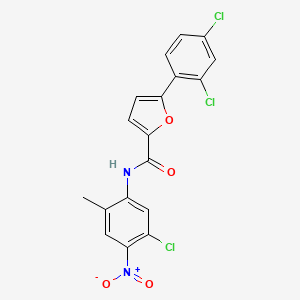
N-(5-chloro-2-methyl-4-nitrophenyl)-5-(2,4-dichlorophenyl)-2-furamide
Overview
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-5-(2,4-dichlorophenyl)-2-furamide, also known as furamidine, is a synthetic compound that has gained significant attention for its potential therapeutic applications in various medical fields. This compound belongs to the family of aromatic diamidines and has been extensively studied for its antimicrobial, antiprotozoal, and antineoplastic properties.
Mechanism of Action
Furamidine exerts its antimicrobial and antineoplastic effects by binding to DNA and interfering with its replication and transcription. It has been shown to selectively target the minor groove of DNA, where it forms stable complexes with the DNA helix, leading to inhibition of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
Furamidine has been shown to have a low toxicity profile and is well tolerated in animal models. Studies have demonstrated its ability to penetrate cell membranes and accumulate in cells, where it exerts its therapeutic effects. It has also been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Furamidine has several advantages for use in laboratory experiments, including its stability, low toxicity, and broad-spectrum activity against microorganisms. However, its use may be limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research on N-(5-chloro-2-methyl-4-nitrophenyl)-5-(2,4-dichlorophenyl)-2-furamide, including its use in combination with other antimicrobial and anticancer agents to enhance its therapeutic efficacy. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, its potential as an anti-inflammatory agent and in the treatment of other diseases should be explored.
Scientific Research Applications
Furamidine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have potent activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. Studies have also demonstrated its potential as an anticancer agent, with the ability to induce apoptosis and inhibit tumor growth.
properties
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-5-(2,4-dichlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N2O4/c1-9-6-15(23(25)26)13(21)8-14(9)22-18(24)17-5-4-16(27-17)11-3-2-10(19)7-12(11)20/h2-8H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJIRHWASZHVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



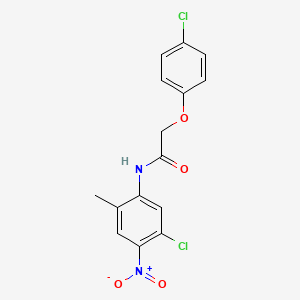
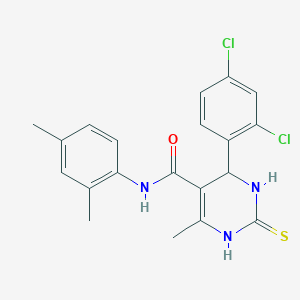
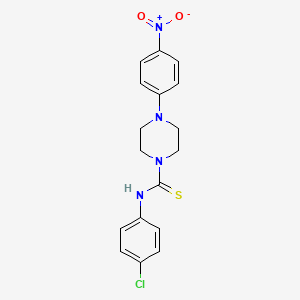
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3962258.png)
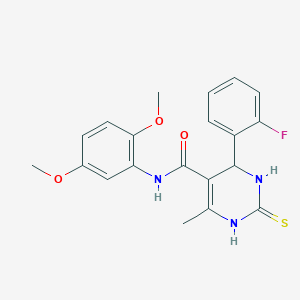
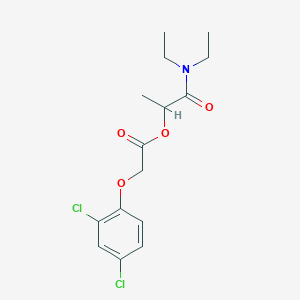
![1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine](/img/structure/B3962278.png)
![1-{1-methyl-2-[(2-nitrophenyl)sulfonyl]ethyl}piperidine](/img/structure/B3962289.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3962302.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962309.png)
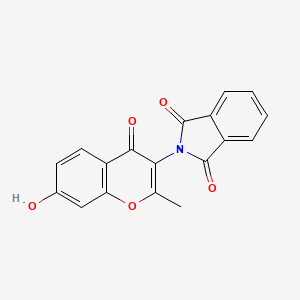

![ethyl 4-[5-(1-azepanyl)-4-fluoro-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3962316.png)
![4-bromo-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3962318.png)